Amino-(6-methoxy-pyridin-2-YL)-acetic acid ethyl ester

Description

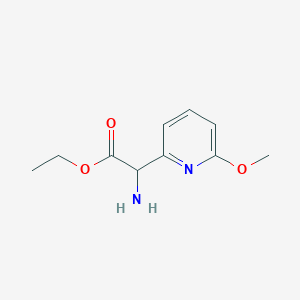

Amino-(6-methoxy-pyridin-2-YL)-acetic acid ethyl ester (CAS: 64695, as per ) is an ethyl ester derivative featuring a pyridine ring substituted with a methoxy group at position 6 and an amino-acetic acid moiety. This compound is structurally characterized by its heteroaromatic pyridine core, which influences electronic properties, and the ethyl ester group, which enhances solubility and modulates reactivity.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 2-amino-2-(6-methoxypyridin-2-yl)acetate |

InChI |

InChI=1S/C10H14N2O3/c1-3-15-10(13)9(11)7-5-4-6-8(12-7)14-2/h4-6,9H,3,11H2,1-2H3 |

InChI Key |

HPSQQISEAPPGKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=NC(=CC=C1)OC)N |

Origin of Product |

United States |

Biological Activity

Amino-(6-methoxy-pyridin-2-YL)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

The biological activity of this compound has been linked to several mechanisms:

- Anticancer Activity : Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 5 to 10 nM against resistant cancer cell lines, indicating strong anticancer potential .

- Inhibition of Protein Expression : Research indicates that compounds derived from similar structures can suppress the expression of proteins involved in cancer progression, such as COL1A1 in hepatic stellate cells, which is crucial for extracellular matrix deposition .

- Microtubule Disruption : Some derivatives have been noted for their ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of new chemotherapeutic agents .

Case Studies

- In Vitro Studies : A study evaluating the cytotoxicity of various derivatives showed that modifications to the amino group significantly enhanced water solubility and bioavailability, with glycine analogs demonstrating improved cytotoxicity compared to their parent compounds .

- In Vivo Efficacy : Animal models treated with specific derivatives exhibited significant tumor size reduction, suggesting that these compounds can effectively penetrate biological barriers and exert therapeutic effects in vivo .

Data Tables

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 6t | DU145 (Prostate) | 8 | Microtubule disruption |

| 12m | HSC-T6 (Liver) | 15 | COL1A1 inhibition |

| 7d | MDA-MB-231 (Breast) | 59.24 | EGFR inhibition |

Comparison with Similar Compounds

Ethyl 2-(6-Aminopyridin-2-yl)acetate (CAS 5552-83-0)

- Structural Differences: Replaces the methoxy group with an amino group at position 6 of the pyridine ring.

- Electronic Effects: The amino group is electron-donating, increasing the pyridine ring's electron density compared to the methoxy group, which is moderately electron-withdrawing due to resonance effects. This difference impacts reactivity in electrophilic substitution reactions .

- Applications: Amino-substituted pyridines are often intermediates in pharmaceuticals, whereas methoxy derivatives may prioritize stability or specific binding interactions .

Ethyl ((6-Methoxy-2-phenyl-4-pyrimidinyl)amino)oxoacetate (CAS 75274-16-7)

- Core Heterocycle : Features a pyrimidine ring instead of pyridine, with a phenyl group at position 2 and a methoxy group at position 5.

- Molecular Weight : C15H15N3O4 (301.3 g/mol) vs. the target compound’s pyridine-based structure. Pyrimidines often exhibit distinct hydrogen-bonding capabilities, relevant in medicinal chemistry .

- Synthetic Routes : Likely involves coupling of pyrimidine amines with ethyl oxoacetate, contrasting with pyridine-based methods in .

α-Amino-α-ethyl-benzeneacetic Acid Ethyl Ester (CAS 6480-87-1)

- Aromatic System : Benzene ring instead of pyridine, lacking nitrogen’s electron-deficient character.

- Biological Relevance : Benzene derivatives are common in agrochemicals, whereas pyridine-based esters may target enzymes with heteroaromatic binding pockets .

Spectroscopic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.